molecular formula C18H11F3N2O4 B4080055 N-(4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

N-(4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B4080055
M. Wt: 376.3 g/mol
InChI Key: RVSRKVRRLXIRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is a complex organic compound that features a furan ring substituted with a nitrophenyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with 3-(trifluoromethyl)benzoyl chloride to form an intermediate, which is then cyclized to produce the furan ring . The reaction conditions often require the use of polar solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro or trifluoromethyl groups.

Scientific Research Applications

N-(4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring provides a rigid structure that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the combination of its nitrophenyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The presence of the furan ring further differentiates it from other similar compounds, providing unique reactivity and stability.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O4/c19-18(20,21)12-3-1-2-11(10-12)15-8-9-16(27-15)17(24)22-13-4-6-14(7-5-13)23(25)26/h1-10H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSRKVRRLXIRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Reactant of Route 5
N-(4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Reactant of Route 6
N-(4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.